molecular formula C10H6F4N2 B6606515 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 2228337-97-9

4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B6606515
CAS No.: 2228337-97-9
M. Wt: 230.16 g/mol
InChI Key: OIGWACKSVKZXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-Fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole is a fluorinated heterocyclic compound with the molecular formula C10H6F4N2 and a molecular weight of 230.16 . It is identified by the CAS Number 2228337-97-9 and is a key synthetic intermediate in the development of novel active molecules . The compound's structure incorporates both a pyrazole ring and a polyfluorinated phenyl group, a combination known to be significant in medicinal and agricultural chemistry. Pyrazole scaffolds are frequently explored for their diverse biological activities, which can include antimicrobial and antifungal properties, as demonstrated by related trifluoromethylphenyl-pyrazole compounds in scientific studies . Furthermore, the trifluoromethyl group is a common pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity . The specific substitution pattern on the phenyl ring (3-fluoro-5-(trifluoromethyl)) makes this compound a valuable building block for the synthesis of more complex, target-oriented molecules, such as those investigated in pharmaceutical research and the development of crop protection agents . As a reagent, it is primarily used in discovery chemistry for the construction of compound libraries and the optimization of lead structures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2/c11-9-2-6(7-4-15-16-5-7)1-8(3-9)10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGWACKSVKZXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 3 Fluoro 5 Trifluoromethyl Phenyl 1h Pyrazole and Analogues

General Approaches to the Synthesis of Trifluoromethyl-Substituted Pyrazoles

The introduction of a trifluoromethyl (CF3) group into a pyrazole (B372694) ring is a key objective in medicinal and agrochemical research. Several general methodologies have been established to achieve this, each with distinct advantages.

The most traditional and widely used method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. nih.govresearchgate.net To synthesize trifluoromethyl-substituted pyrazoles, fluorinated 1,3-diketones are required as key precursors. nih.gov

The reaction typically proceeds by reacting a hydrazine with a β-dicarbonyl compound, which can be generated in situ from enolates and carboxylic acid chlorides. nih.govbeilstein-journals.org The versatility of this method allows for the use of various substituted hydrazines and diketones, enabling the introduction of different functional groups onto the resulting pyrazole ring. nih.gov For instance, the reaction of arylhydrazines with 1,3-diketones at room temperature in a suitable solvent like N,N-dimethylacetamide can produce 1-aryl-3,5-substituted pyrazoles with high regioselectivity and good yields. organic-chemistry.org Similarly, trifluoromethyl-containing pyrazole compounds can be synthesized through the condensation of an arylhydrazine derivative with ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate. bibliomed.org A key limitation can be the formation of regioisomeric products when unsymmetrical diketones and substituted hydrazines are used. nih.govbeilstein-journals.org

A powerful modern approach for synthesizing trifluoromethylated pyrazoles is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.govnih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile. A common strategy employs in situ generated trifluoroacetonitrile (B1584977) imines as the 1,3-dipole, which then react with various dipolarophiles like alkenes or alkynes. acs.orgbohrium.comresearchgate.net

This protocol has been successfully used to prepare a wide array of polyfunctionalized 3-trifluoromethylpyrazoles. nih.gov For example, the reaction of trifluoroacetonitrile imines with enones leads to the regio- and diastereoselective formation of pyrazoline intermediates, which can then be aromatized to the corresponding pyrazole. nih.govacs.org The choice of solvent can influence the reaction pathway, leading to either fully substituted pyrazoles or 1,3,4-trisubstituted derivatives. acs.org This method is noted for its high efficiency, mild reaction conditions, and tolerance of a broad range of functional groups. bohrium.com Mechanochemical (solvent-free) approaches have also been developed for the [3+2] cycloaddition, followed by oxidation of the intermediate pyrazolines to yield trifluoromethylated pyrazoles. nih.gov

Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of pyrazole rings. rsc.org These methods offer alternative pathways that often provide access to structures not easily obtained through classical condensation or cycloaddition reactions.

Copper and palladium are frequently used catalysts for these transformations. beilstein-journals.orgresearchgate.net Copper-catalyzed reactions can facilitate the formation of C–N bonds, enabling the N-functionalization of pyrazoles in a one-pot fashion. nih.govbeilstein-journals.org For example, a three-component synthesis involving enaminones, hydrazine, and aryl halides can produce 1,3-substituted pyrazoles via an initial cyclization followed by a copper-catalyzed Ullmann coupling. nih.gov Palladium-catalyzed processes, such as the Sonogashira cross-coupling, can be employed in multicomponent procedures to construct complex pyrazole derivatives. researchgate.net Furthermore, direct C-H functionalization of the pyrazole ring using transition-metal catalysts allows for the introduction of aryl, alkyl, or heteroatom groups without the need for pre-functionalized substrates, representing a highly efficient and atom-economical approach. rsc.org

Specific Synthetic Routes for 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole and Closely Related Structures

Synthesizing the specific target molecule, this compound, requires a strategy that can precisely install the substituted aryl group at the C4 position of the pyrazole ring.

A retrospective analysis of this compound suggests several feasible synthetic disconnections. The most logical disconnection is the C4-C(aryl) bond. This points to a cross-coupling reaction as the final key step.

Key Retrosynthetic Disconnections:

Disconnection A: C-C Bond Formation (Cross-Coupling)

This approach involves coupling a 4-substituted pyrazole (e.g., 4-bromo-1H-pyrazole or a pyrazole-4-boronic acid) with a corresponding functionalized phenyl ring. For example, a Suzuki coupling between 4-bromo-1H-pyrazole and 3-fluoro-5-(trifluoromethyl)phenylboronic acid would be a highly effective strategy. This is a common method for creating C-C bonds in heterocyclic chemistry. beilstein-journals.org

Disconnection B: Pyrazole Ring Formation

This strategy involves constructing the pyrazole ring with the aryl substituent already in place on one of the precursors. This could be achieved through a condensation reaction using a hydrazine and a β-ketoaldehyde or equivalent that bears the 3-fluoro-5-(trifluoromethyl)phenyl moiety.

The cross-coupling approach (Disconnection A) is often preferred due to the modularity and commercial availability of a wide range of boronic acids and halo-heterocycles.

Based on the retrosynthetic analysis, a practical multi-step synthesis for 4-aryl-1H-pyrazoles, including the target compound, can be designed. A common pathway involves the initial synthesis of a pyrazole ring, followed by its functionalization at the C4 position.

One established route is the direct C-H functionalization of an existing pyrazole. For instance, methods for the direct thiocyanation or selenocyanation of the C4 position of N-aryl pyrazoles have been developed using reagents like PhICl2 and NH4SCN. beilstein-journals.org While this introduces a functional group that could potentially be converted to the desired aryl group, a more direct approach is often favored.

A more direct and widely applicable multi-step process is outlined below:

Synthesis of a 4-Halopyrazole: A starting pyrazole, such as 1H-pyrazole, can be halogenated at the C4 position. For example, bromination can be achieved using N-bromosuccinimide (NBS) or other brominating agents.

Palladium-Catalyzed Cross-Coupling: The resulting 4-bromo-1H-pyrazole can then be subjected to a Suzuki-Miyaura cross-coupling reaction with a commercially available or synthesized boronic acid, in this case, 3-fluoro-5-(trifluoromethyl)phenylboronic acid . beilstein-journals.org This reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh3)4) in the presence of a base (e.g., Na2CO3 or K2CO3) and a suitable solvent system.

Alternatively, multi-component reactions (MCRs) offer a convergent approach to building complex pyrazoles in a single step from three or more starting materials. mdpi.comrsc.org A hypothetical MCR could involve a hydrazine, a carbonyl compound, and a precursor containing the 3-fluoro-5-(trifluoromethyl)phenyl group to assemble the final structure in one pot, offering high step economy. mdpi.com

Regioselectivity and Stereoselectivity in Pyrazole Synthesis

The synthesis of substituted pyrazoles often presents challenges in controlling the orientation of substituents on the heterocyclic ring, an issue known as regioselectivity. This is particularly true in classical methods like the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. Depending on the substituents on both reactants, this reaction can lead to a mixture of two regioisomeric products, which can be difficult to separate. acs.orgmdpi.com

Control of Substitution Patterns on the Pyrazole Ring

Achieving regiocontrol in pyrazole synthesis is paramount for ensuring the desired biological activity and physicochemical properties of the final compound. Researchers have developed several strategies to direct the substitution pattern on the pyrazole ring.

One of the most common methods for pyrazole synthesis is the cyclocondensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones. researchgate.net The regioselectivity of this reaction is influenced by the electronic and steric nature of the substituents on the dicarbonyl precursor. By carefully selecting the starting materials, the reaction can be guided to favor one regioisomer over another.

Another powerful strategy for controlling substitution is the use of 1,3-dipolar cycloaddition reactions. nih.gov These reactions, for instance between a nitrile imine and an alkyne, can be highly regioselective. nih.gov The development of novel protocols, such as a three-component coupling of aldehydes, sulfonyl hydrazides, and 2-bromo-3,3,3-trifluoropropene, offers a highly regioselective, metal-free, and catalyst-free route to specific pyrazole isomers. researchgate.net

Furthermore, reaction conditions play a critical role. The choice of solvent can dramatically influence the regiochemical outcome. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to significantly increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. acs.org Similarly, catalysts can direct the reaction pathway. Nano-ZnO has been employed as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times. mdpi.comnih.gov

Synthetic StrategyKey ReactantsControlling FactorsTypical Outcome
Knorr Cyclocondensation1,3-Dicarbonyls + HydrazinesSubstituent electronics/sterics, solvent choiceCan produce mixtures of regioisomers; improved with fluorinated solvents acs.org
1,3-Dipolar CycloadditionNitrile Imines + Alkynes/AlkenesInherent electronics of dipoles/dipolarophilesGenerally high regioselectivity nih.govnih.gov
Three-Component CouplingAldehydes, Sulfonyl Hydrazides, BTPReaction mechanism pathwayHighly regioselective for 3-trifluoromethylpyrazoles researchgate.net
BTP: 2-Bromo-3,3,3-trifluoropropene

Influence of Fluorine and Trifluoromethyl Groups on Regiochemical Outcomes

The presence of strong electron-withdrawing groups, such as the fluorine atom and the trifluoromethyl (CF3) group on the phenyl substituent, exerts a significant electronic influence on the synthetic precursors, which can be harnessed to direct regioselectivity. These groups modify the electron density at various positions in the starting materials, thereby controlling the site of nucleophilic attack or the orientation in cycloaddition reactions.

In syntheses involving (3+2) cycloadditions, the electronic nature of the substituents on the dipolarophile is crucial. For example, a protocol for creating 3-trifluoromethylpyrazoles utilizes the reaction of in-situ generated trifluoroacetonitrile imines with enones. This reaction proceeds in a fully regio- and diastereoselective manner, driven by the electronic effects of the trifluoromethyl group. nih.gov

Similarly, cycloaddition reactions involving 4-trifluoromethylsydnones and alkynes provide a general and regioselective approach to 5-trifluoromethylpyrazoles. nih.govacs.org The inherent electronic properties of the sydnone (B8496669) direct the orientation of the alkyne as it adds, leading to a single regioisomer.

The condensation of hydrazine with β-ketoesters containing a trifluoromethyl group also shows high regioselectivity. The strong electron-withdrawing nature of the CF3 group makes the adjacent carbonyl carbon more electrophilic, directing the initial nucleophilic attack by the hydrazine to that position and ultimately determining the final substitution pattern of the pyrazole ring. bibliomed.org

Process Optimization and Scalable Synthesis Strategies

Transitioning a synthetic route from laboratory-scale to large-scale production requires rigorous process optimization to ensure efficiency, safety, cost-effectiveness, and sustainability. Key strategies include the development of one-pot procedures, the use of environmentally benign solvents, and the avoidance of expensive or toxic catalysts.

One-pot syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, are highly desirable for large-scale production as they reduce waste, save time, and decrease operational complexity. nih.gov Several one-pot methods for pyrazole synthesis have been developed, including copper-catalyzed domino reactions and multicomponent reactions promoted by agents like Oxone®. scielo.brnih.govresearchgate.net

The choice of solvent is another critical factor. Optimization studies often focus on replacing hazardous organic solvents with greener alternatives. For example, polyethylene (B3416737) glycol (PEG) has been utilized as an eco-friendly and non-volatile solvent for the synthesis of 3,5-disubstituted 1H-pyrazoles. researchgate.net

Minimizing the use of catalysts, particularly those based on heavy metals, is a key goal for scalable synthesis. The development of catalyst-free and metal-free reactions, such as the three-component coupling for 3-trifluoromethylpyrazoles, represents a significant advance. researchgate.net This method is not only highly regioselective but has also been successfully performed on a 100 mmol scale, demonstrating its potential for scalability. researchgate.net

Optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of reagents is crucial for maximizing yield and minimizing byproducts. acs.org A systematic approach to optimizing these variables can lead to robust and reproducible processes suitable for industrial application.

Optimization StrategyExample/MethodAdvantage for ScalabilityReference
One-Pot ProceduresCu/Fe catalyzed coupling of alkynes and oximes followed by cyclizationReduces operational steps and waste nih.gov
Green SolventsUse of Polyethylene Glycol (PEG-400) instead of volatile organic solventsImproves safety and environmental profile researchgate.net
Catalyst-Free ReactionsThree-component coupling of BTP, aldehydes, and sulfonyl hydrazidesSimplifies purification, reduces cost and metal waste researchgate.net
Parameter OptimizationSystematic variation of solvent, temperature, and reagent ratiosMaximizes yield and reproducibility acs.org

Reactivity and Functionalization of 4 3 Fluoro 5 Trifluoromethyl Phenyl 1h Pyrazole

Site-Selective Functionalization of Trifluoromethyl-Substituted Pyrazoles

Metalation, typically involving deprotonation with strong organolithium bases, is a powerful strategy for the functionalization of pyrazoles. The regioselectivity of this reaction is highly dependent on the base employed, the substituents on the pyrazole (B372694) and phenyl rings, and the reaction conditions.

For N-phenylpyrazoles, deprotonation can occur at several sites: the C5-position of the pyrazole ring (if unsubstituted), the C4-position, or the ortho-position of the phenyl ring. Studies on analogous compounds, such as 1-phenyl-5-(trifluoromethyl)pyrazole, have shown that the choice of base is critical for directing the site of metalation sci-hub.boxresearchgate.netepfl.ch.

Lithium Diisopropylamide (LDA): This sterically hindered, non-nucleophilic base selectively deprotonates the C4-position of the pyrazole ring sci-hub.boxresearchgate.netepfl.ch.

Butyllithium (BuLi): This stronger, more nucleophilic base can lead to a mixture of products, resulting from deprotonation at both the pyrazole C4-position and the ortho-position of the phenyl ring sci-hub.boxresearchgate.netepfl.ch.

In the case of 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole, the most acidic proton on the pyrazole ring is at the N1 position. After N-protection, the C5-H becomes a primary site for deprotonation. On the phenyl ring, the C-H bond at the C2 position, situated between the two electron-withdrawing fluoro and trifluoromethyl groups, is the most acidified and thus the most likely site for directed ortho-metalation.

Table 1: Regioselectivity of Metalation on an N-Phenylpyrazole Analog

Reagent Primary Site of Deprotonation Reference
Lithium Diisopropylamide (LDA) Pyrazole C4-Position sci-hub.boxresearchgate.netepfl.ch
Butyllithium (BuLi) Pyrazole C4-Position & Phenyl ortho-Position sci-hub.boxresearchgate.netepfl.ch

Bromine-Lithium Exchange: An alternative to direct deprotonation is the bromine-lithium exchange reaction, which offers a reliable method for generating a specific organolithium intermediate. This reaction is extremely fast and can be performed at low temperatures to avoid side reactions. For this strategy to be applied to this compound, a brominated precursor would be required. For example, a Br-Li exchange on a hypothetical 5-bromo-4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole would selectively generate a lithiated species at the C5-position of the pyrazole ring, which could then be trapped with various electrophiles sci-hub.box. This method provides excellent regiocontrol, avoiding the competitive deprotonation pathways seen with direct metalation sci-hub.box.

Electrophilic aromatic substitution (EAS) on the 3-fluoro-5-(trifluoromethyl)phenyl ring of the target molecule is expected to be challenging. Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing and deactivating towards EAS masterorganicchemistry.com. Both substituents act as meta-directors wikipedia.org.

Given that the pyrazole moiety is attached at the C4 position of the phenyl ring, the potential sites for electrophilic attack are C2 and C6. The strong deactivation of the ring means that harsh reaction conditions would likely be required, and yields are expected to be low. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. Due to the deactivation, Friedel-Crafts alkylation and acylation are generally not feasible on such substrates.

The pyrazole ring is an electron-rich aromatic heterocycle and is generally not susceptible to nucleophilic attack unless activated by potent electron-withdrawing groups directly attached to the ring carbon atoms nih.gov. The electron density is highest at the C4 position, making it the least favorable site for nucleophilic attack quora.com. The C3 and C5 positions are more electron-deficient and thus more likely sites for attack, should the ring be sufficiently activated nih.gov.

In this compound, the aryl substituent at C4 does not strongly activate the pyrazole core towards nucleophilic attack. Therefore, direct attack by common nucleophiles is not a typical reactivity pathway. However, specialized reactions can achieve functionalization via nucleophilic pathways. For instance, a nucleophilic ortho-allylation has been reported for pyrazole sulfoxides, which proceeds through a unique heterocycle-accelerated, interrupted Pummerer/thio-Claisen rearrangement sequence involving an intermediate allylsulfonium salt nih.gov. This demonstrates that while direct SNAr-type reactions on the pyrazole core are difficult, indirect methods can be employed for nucleophilic functionalization.

Transformations of the Trifluoromethyl and Fluoro Substituents

The substituents on the phenyl ring, fluorine and trifluoromethyl, are exceptionally stable and their chemical transformation is challenging.

Trifluoromethyl Group: The C-CF₃ bond is very strong, making the CF₃ group highly resistant to chemical degradation. Transformations typically require harsh conditions or specialized reagents that proceed via radical intermediates researchgate.net. Reactions involving the cleavage of a C-F bond within the CF₃ group, such as hydrodefluorination, can be achieved but often require specific catalytic systems mdpi.com.

Fluoro Substituent: The aromatic C-F bond is the strongest carbon-halogen bond. Nucleophilic aromatic substitution (SNAr) to replace the fluorine atom is a possible transformation but requires significant activation from other electron-withdrawing groups in the ortho or para positions. In the target molecule, the CF₃ group is meta to the fluorine, providing only moderate activation. Therefore, displacing the fluorine with a nucleophile would necessitate forcing conditions and a highly potent nucleophile mdpi.com.

Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms and the intermediates involved is crucial for controlling the outcomes of functionalization reactions.

Metalation: The mechanism of directed ortho-metalation is believed to proceed through a complex-induced proximity effect (CIPE), where the organolithium reagent coordinates to a Lewis-basic site on the substrate (in this case, potentially the pyrazole nitrogen), facilitating deprotonation at the nearest ortho position baranlab.org. For bromine-lithium exchange, the mechanism is thought to involve the formation of an intermediate "ate-complex" (e.g., R-Br-Li-R'), which then collapses to the more stable organolithium species.

Electrophilic Aromatic Substitution: The mechanism of EAS involves the attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step. The aromaticity is then restored by the loss of a proton from the carbon atom that was attacked scribd.com. For the deactivated phenyl ring in the title compound, the energy of this cationic intermediate would be high, leading to a large activation barrier for the reaction.

Nucleophilic Attack: As direct nucleophilic attack is disfavored, mechanistic discussions focus on specialized reactions. In the case of the ortho-allylation of pyrazole sulfoxides, the proposed mechanism begins with the activation of the sulfoxide, followed by an interrupted Pummerer reaction to form an allylsulfonium salt. This intermediate then undergoes a epfl.chepfl.ch-sigmatropic thio-Claisen rearrangement, followed by rearomatization to yield the ortho-allylated pyrazole product nih.gov. This pathway avoids the high-energy intermediates associated with a direct nucleophilic attack on the electron-rich pyrazole ring.

Table 2: Mentioned Compounds

Compound Name
This compound
1-phenyl-5-(trifluoromethyl)pyrazole
Lithium Diisopropylamide
Butyllithium

Computational and Theoretical Investigations of 4 3 Fluoro 5 Trifluoromethyl Phenyl 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For a compound like 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole, DFT could provide significant insights.

Prediction of Electronic Structure and Properties (e.g., Molecular Orbitals: HOMO, LUMO)

The electronic structure of a molecule is key to understanding its reactivity and spectral properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, it can be hypothesized that the electron-withdrawing nature of the fluorine and trifluoromethyl groups would lower the energy levels of both the HOMO and LUMO compared to unsubstituted phenylpyrazole. This would likely result in a larger HOMO-LUMO gap, suggesting higher kinetic stability. The precise energy values and the spatial distribution of these orbitals, which would indicate the most probable sites for electrophilic and nucleophilic attack, would require specific DFT calculations that have not been published.

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

Property Predicted Value Significance
HOMO Energy Lowered Reduced electron-donating ability
LUMO Energy Lowered Enhanced electron-accepting ability

Note: The values in this table are illustrative predictions based on general chemical principles and await confirmation from specific computational studies.

Conformational Analysis and Stability

The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity and physical properties. Conformational analysis of this compound would involve determining the preferred orientation of the phenyl ring relative to the pyrazole (B372694) ring. The rotation around the C-C single bond connecting the two rings is the primary conformational variable.

Computational methods can be used to calculate the potential energy surface as a function of the dihedral angle between the two rings. This would reveal the most stable (lowest energy) conformation and the energy barriers to rotation. It is expected that the molecule would adopt a non-planar conformation to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrazole ring. The presence of the fluorine and trifluoromethyl groups would also influence the conformational preference through electronic effects. However, specific data on the rotational barriers and the most stable dihedral angles for this compound are not available in the literature.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for predicting how a molecule might interact with biological targets, a key aspect of drug and pesticide design.

Ligand-Target Interaction Prediction through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would require a specific biological target. Phenylpyrazoles are known to target receptors such as the GABA-gated chloride channel in insects.

A docking study would involve placing the 3D structure of the compound into the binding site of the target protein and calculating the most likely binding poses and their corresponding binding energies. The results would highlight key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. While docking studies have been performed for other phenylpyrazoles, specific studies involving this compound have not been reported.

Investigation of Binding Affinities and Orientations

Building on molecular docking, more advanced computational methods can be used to estimate the binding affinity of a ligand to its target. These calculations provide a quantitative measure of how strongly the molecule binds. The orientation of the molecule within the binding site is also critical, as it determines which functional groups are involved in key interactions. The fluorine and trifluoromethyl groups on the phenyl ring would be expected to play a significant role in the binding orientation and affinity, potentially forming specific interactions with the protein. Without specific studies on this compound, any discussion of its binding characteristics remains speculative.

Structure Activity Relationship Sar Principles in Fluorinated Pyrazole Derivatives

Impact of Trifluoromethyl and Fluoro Substituents on Biological Activity Profiles

The introduction of trifluoromethyl (-CF3) and fluoro (-F) groups onto a pyrazole (B372694) scaffold can dramatically alter its biological activity. These effects are attributed to the unique electronic and steric properties of fluorine.

Electronic and Steric Effects of Halogenation

Fluorine is the most electronegative element, and its presence can create strong dipole moments within a molecule. The trifluoromethyl group, in particular, is a potent electron-withdrawing group due to the cumulative effect of three fluorine atoms. This strong inductive effect can modulate the acidity of nearby protons and influence the electron density of the aromatic pyrazole ring, which in turn can affect how the molecule interacts with biological targets. mdpi.com For instance, the electron-withdrawing nature of the -CF3 group can enhance hydrogen bonding and electrostatic interactions with protein residues. mdpi.com

The C-F bond is also stronger than a C-H bond, which can lead to increased metabolic stability of the compound. mdpi.com From a steric perspective, a fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This allows it to act as a bioisostere for hydrogen, enabling modifications to electronic properties without significantly increasing the molecule's size. The trifluoromethyl group, however, is bulkier and can introduce significant steric hindrance, which may either promote or hinder binding to a target protein, depending on the topology of the active site. nih.gov

Position-Dependent Influence on Potency and Selectivity

The biological effect of fluorine and trifluoromethyl substituents is highly dependent on their position on the pyrazole ring and any associated phenyl groups. Altering the substitution pattern can lead to significant variations in biological potency and selectivity for a particular target. mdpi.com The strategic placement of these groups is a key aspect of medicinal chemistry, aiming to optimize interactions with the target protein while minimizing off-target effects. The ability of the pyrazole ring to serve as a versatile scaffold allows for fine-tuning of its properties through substitution, making it a "privileged structure" in drug design. nih.gov

Role of Pyrazole Ring Substitution Patterns in Molecular Recognition

The pyrazole core itself offers multiple sites for substitution, primarily at the N1, C3, C4, and C5 positions. Each of these positions can be modified to influence the molecule's interaction with biological targets.

Substituents at the C4 and C5 Positions

Substitutions at the C4 and C5 positions of the pyrazole ring are critical for modulating biological activity. The introduction of different groups at these positions can directly influence the molecule's interaction with the binding pocket of a target enzyme or receptor. For instance, in a series of pyrazole-based inhibitors, structural variations at the C3 and C5 positions were evaluated to modulate inhibitory activity and selectivity. nih.gov Controlling the regioselectivity of substitutions at the C4 and C5 positions is a significant challenge in the synthesis of pyrazole derivatives, and various strategies, such as the use of blocking groups, have been developed to achieve the desired substitution pattern. academie-sciences.frresearchgate.net

Structure-Based Design Strategies for Optimized Activity

Modern drug discovery often employs structure-based design strategies to develop potent and selective inhibitors. This approach relies on understanding the three-dimensional structure of the target protein and designing molecules that can fit snugly into its active site. For pyrazole derivatives, molecular docking studies can predict how different substitution patterns will affect the binding mode and affinity for a target. nih.gov This allows medicinal chemists to rationally design new analogs with improved properties. For example, structure-based design has been used to develop novel c-Met inhibitors based on a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. nih.gov By understanding the key interactions between the pyrazole derivative and the target protein, modifications can be made to enhance potency and selectivity, leading to the development of more effective therapeutic agents.

Iterative Design Cycles and Lead Optimization

Lead optimization is a critical phase in drug development that involves the iterative synthesis and evaluation of analogues of a lead compound to enhance its desired pharmacological properties. researchgate.net For fluorinated pyrazole derivatives, this process systematically explores modifications to the core structure to improve potency, selectivity, and pharmacokinetic profiles.

The journey from an initial "hit" compound to a "lead" and finally to a clinical candidate often involves numerous design-synthesis-test cycles. Researchers methodically alter specific parts of the molecule, such as the pyrazole core or its substituents, to build a comprehensive structure-activity relationship (SAR) profile. For instance, starting with a basic 4-phenyl-1H-pyrazole scaffold identified as a kinase inhibitor, an iterative optimization process might explore various substitutions to improve inhibitory activity.

The introduction of fluorine and a trifluoromethyl (CF3) group to the phenyl ring represents a strategic move in this optimization process. nih.gov The CF3 group, known for its high lipophilicity and metabolic stability, can significantly influence a compound's properties. bohrium.com The iterative process allows chemists to fine-tune the electronic and steric characteristics of the molecule, leading to compounds with superior performance, as illustrated in the following hypothetical optimization sequence for a generic kinase target.

Table 1: Example of an Iterative Design Cycle for a Pyrazole-Based Kinase Inhibitor
Compound IDModification from Previous StepKinase IC₅₀ (nM)
Lead-1Initial Lead: 4-phenyl-1H-pyrazole1500
Opt-1aAddition of 3-fluoro to phenyl ring850
Opt-1bAddition of 5-trifluoromethyl to phenyl ring400
Opt-2Combined addition of 3-fluoro and 5-trifluoromethyl (Target Compound)95

Derivatization of the Phenyl Moiety

The phenyl moiety of 4-phenyl-1H-pyrazole derivatives is a prime target for derivatization to establish and refine the SAR. researchgate.net The nature, position, and number of substituents on this ring can dramatically alter the compound's interaction with its biological target. nih.govnih.gov

The specific substitution pattern in "4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole" is particularly significant.

Fluorine (F): The fluorine atom at the 3-position is a small, highly electronegative atom. Its presence can alter the acidity (pKa) of the pyrazole N-H, influence molecular conformation, and form specific hydrogen bonds or other electrostatic interactions within a protein's binding pocket. encyclopedia.pubmdpi.com It can also block metabolically vulnerable positions on the phenyl ring, thereby increasing the compound's half-life. mdpi.com

Systematic exploration of substitutions on the phenyl ring is essential for optimizing biological activity. Studies on related pyrazole series have shown that even minor changes, such as moving a substituent from one position to another or replacing it with a different halogen, can lead to significant variations in potency. researchgate.netnih.gov For example, altering the substitution pattern can affect the dihedral angle between the pyrazole and phenyl rings, which in turn can influence how the molecule fits into its target binding site.

Table 2: Influence of Phenyl Moiety Derivatization on Biological Activity (Illustrative Data)
Compound IDPhenyl Substitution PatternRelative Potency (%)
Cmpd-13-fluoro-5-(trifluoromethyl)phenyl100
Cmpd-23,5-difluorophenyl65
Cmpd-33,5-dichlorophenyl80
Cmpd-43-chloro-5-(trifluoromethyl)phenyl92
Cmpd-52-fluoro-5-(trifluoromethyl)phenyl45

The data illustrates that the combination of both a fluoro and a trifluoromethyl group at the 3 and 5 positions, respectively, provides the highest potency in this series, highlighting the specific electronic and steric requirements for optimal activity.

Biological Activities and Molecular Mechanisms in Preclinical Research Excluding Clinical Outcomes

Enzyme Inhibition Studies of Pyrazole (B372694) Derivatives

The therapeutic potential of pyrazole-containing compounds is frequently linked to their ability to act as enzyme inhibitors. The structural characteristics of the pyrazole ring allow for diverse substitutions, enabling the design of molecules that can fit into the active sites of various enzymes with high specificity and affinity. Preclinical research has explored the inhibitory activities of pyrazole derivatives against a range of enzymes implicated in different disease pathologies.

Pyrazole derivatives have been investigated as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. The primary mechanism of action for these inhibitors is the direct, competitive binding to the active site of FXa. This binding event prevents the natural substrate, prothrombin, from accessing the enzyme, thereby blocking its conversion to thrombin and inhibiting the downstream amplification of the coagulation cascade.

The molecular interactions underpinning this inhibition typically involve the pyrazole scaffold and its substituents forming key hydrogen bonds and hydrophobic interactions within the S1 and S4 pockets of the FXa active site. For instance, the design of pyrazole-based FXa inhibitors has been optimized by modifying substituents on the pyrazole ring to enhance potency and selectivity. Efforts to improve the pharmacokinetic profile of these inhibitors have led to the development of various analogs, such as 5-ketopyrazole derivatives, which demonstrate excellent potency and selectivity for FXa.

Table 1: Examples of Pyrazole Derivatives as Factor Xa Inhibitors

Compound Type Key Structural Features Potency (IC50) Reference
Pyrazolyl piperidine (B6355638) analog 4-chlorophenyl substitution 13.4 nM researchgate.net
Pyrazole-based indoline Optimized for potency and pharmacokinetics Not specified
5-ketopyrazole derivatives Methylene linker instead of carboxamido Not specified
Apixaban derivatives 1,2,4-triazole/pyrrole as P2 element 0.15 µM (for compound 14a)

Note: This table is interactive. You can sort and filter the data.

A number of pyrazole derivatives have been identified as inhibitors of α-amylase, an enzyme responsible for the breakdown of complex carbohydrates into simpler sugars. The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia. The mechanism of inhibition by pyrazole derivatives involves their interaction with the active site of the α-amylase enzyme, thereby preventing the binding of the starch substrate.

Studies on dihydropyrazole derivatives have shown that various functional groups, such as halides, alkyl, nitro, and alkoxy groups, attached to the phenyl rings of the dihydropyrazole core contribute to their inhibitory activity. acs.org For example, compounds with hydroxyl, methyl, and methoxy (B1213986) groups have demonstrated high activity, which is attributed to their positive inductive effect. acs.org Molecular docking studies have revealed that these compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of α-amylase, mimicking the binding of the natural substrate. acs.orgnih.gov

The versatility of the pyrazole scaffold has led to the development of inhibitors for a wide array of other clinically relevant enzymes.

p38 Mitogen-Activated Protein Kinase (p38MAPK): Pyrazole-urea based compounds have been identified as potent inhibitors of p38 MAPK, a key enzyme in the inflammatory response. nih.gov These inhibitors function by binding to a distinct allosteric site on the enzyme, which is exposed when the activation loop adopts a specific conformation. nih.gov This binding stabilizes an inactive conformation of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream targets. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Pyrazole derivatives have shown significant inhibitory activity against VEGFR-2, a tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. frontiersin.orgdovepress.comnih.govnih.gov By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its autophosphorylation and the subsequent downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. frontiersin.org This anti-angiogenic effect makes them promising candidates for cancer therapy.

Bruton's Tyrosine Kinase (BTK): The pyrazolopyrimidine scaffold is a key feature of several potent BTK inhibitors. nih.govmdpi.com BTK is a non-receptor tyrosine kinase that is essential for B-cell receptor signaling, and its inhibition is a therapeutic strategy for B-cell malignancies and autoimmune diseases. nih.gov These inhibitors can be either covalent, forming an irreversible bond with a cysteine residue in the active site, or non-covalent, forming reversible interactions. mdpi.com

Cyclooxygenase-2 (COX-2): Pyrazole derivatives are well-known for their selective inhibition of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins. nih.govnih.govresearchgate.netrsc.org The mechanism of selective inhibition is attributed to the ability of the pyrazole scaffold to fit into the larger and more flexible active site of COX-2 compared to the constitutively expressed COX-1 isoenzyme. This selective inhibition provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Table 2: Pyrazole Derivatives as Inhibitors of Various Enzymes

Enzyme Target Class of Pyrazole Derivative Example Compound/Scaffold Key Findings Reference(s)
p38 MAPK Pyrazole-urea BIRB-796 Allosteric inhibition, stabilization of inactive conformation. nih.govresearchgate.net
VEGFR-2 Fused pyrazoles Compound 9 Potent dual EGFR and VEGFR-2 inhibition. frontiersin.org
Bruton Kinase Pyrazolopyrimidine Compound 12a Potent and selective BTK inhibition, antiproliferative effects. nih.gov
COX-2 Phenyl-sulfonamide pyrazole Compound AD 532 Promising and safe anti-inflammatory and analgesic properties. nih.gov

Note: This table is interactive. You can sort and filter the data.

Antimicrobial Activity Research

The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents with novel mechanisms of action. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity.

Pyrazole derivatives exert their antibacterial effects through various mechanisms that interfere with essential bacterial processes. One of the key mechanisms is the disruption of the bacterial cell wall, leading to cell lysis and death. nih.gov Some pyrazole-derived hydrazones have been shown to have a bactericidal effect through this mechanism. nih.gov

Another important target for pyrazole derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair. nih.gov By inhibiting this enzyme, these compounds prevent the supercoiling and uncoiling of bacterial DNA, ultimately leading to the cessation of cell division. Furthermore, some pyrazole derivatives have been found to inhibit bacterial protein and nucleic acid synthesis, indicating that they may have multiple targets within the bacterial cell. nih.gov The presence of trifluoromethylphenyl groups on the pyrazole ring has been associated with potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govmdpi.com

Table 3: Antibacterial Mechanisms of Pyrazole Derivatives

Mechanism of Action Bacterial Target Type of Pyrazole Derivative Reference(s)
Cell Wall Disruption Peptidoglycan synthesis Naphthyl-substituted pyrazole-derived hydrazones nih.gov
DNA Gyrase Inhibition DNA replication and repair Pyrazole-imidazole-triazole hybrids nih.gov
Macromolecular Synthesis Inhibition Protein and nucleic acid synthesis N-(trifluoromethyl)phenyl substituted pyrazoles nih.govnih.gov

Note: This table is interactive. You can sort and filter the data.

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which provides protection against antibiotics and the host immune system. Pyrazole derivatives have demonstrated the ability to both inhibit the formation of biofilms and disrupt pre-existing ones. researchgate.netnih.govresearchgate.net

The mechanism of biofilm modulation by pyrazole derivatives can involve the interference with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, including biofilm formation. nih.gov By disrupting QS signaling, these compounds can prevent the bacteria from initiating the biofilm formation process. Additionally, certain N-phenyl-1H-pyrazole-4-carboxamide derivatives have been shown to reduce biofilm formation in Staphylococcus aureus strains. researchgate.netnih.gov Studies have also shown that trifluoromethylphenyl-substituted pyrazoles are effective in eradicating preformed biofilms of MRSA and Enterococcus faecalis. nih.govrsc.org

Based on a comprehensive search of available scientific literature, there is no specific research data published on the chemical compound "4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole" that directly corresponds to the requested topics of macromolecular synthesis inhibition, specific anticancer applications, cellular antiproliferative effects, or molecular docking studies.

The provided outline requires detailed, informative, and scientifically accurate content for each specified subsection. However, preclinical research detailing the biological activities and molecular mechanisms for this exact compound is not present in the public domain. While research exists for structurally related compounds containing pyrazole and fluorinated phenyl rings, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these derivatives.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and adherence to the specified compound and outline. Fulfilling the request would necessitate speculating or misrepresenting data from other molecules, which would violate the core principles of scientific integrity.

Application As a Synthetic Scaffold and Building Block in Advanced Chemical Research

Utility in the Synthesis of Complex Heterocyclic Systems

The 4-aryl-1H-pyrazole motif is a cornerstone in the construction of more elaborate heterocyclic frameworks. The reactive sites on the pyrazole (B372694) ring, particularly the nitrogen atoms, allow for a variety of chemical transformations, enabling its incorporation into fused ring systems and polycyclic structures.

Synthetic chemists leverage the 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole core to design and synthesize novel compounds with tailored properties. Its robust chemical nature and the potential for functionalization at multiple positions make it an ideal starting material. For instance, the pyrazole nitrogen can be alkylated or arylated to introduce additional molecular complexity and modulate the compound's physicochemical properties. These synthetic strategies are crucial for developing new materials and biologically active agents where precise three-dimensional arrangements of atoms are required for efficacy.

Role in the Development of Pharmacologically Active Molecules and Lead Compounds

This structural motif is a key component in the design of molecules targeting a range of biological pathways. Research has shown that derivatives of phenylpyrazoles exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The specific substitution pattern of this compound is designed to optimize interactions with specific biological targets, thereby improving potency and selectivity. This makes it an attractive starting point for lead optimization campaigns in drug discovery, aiming to develop new treatments for a variety of diseases.

Table 1: Examples of Pharmacological Activities of Substituted Pyrazole Derivatives

ActivityCompound Class ExampleReference
Anti-inflammatory1,5-Diaryl pyrazoles
AntitumorPyrazole-based heterocycles
AntimicrobialPhenylpyrazole derivatives
AnalgesicDifenamizole (pyrazole derivative)

This table presents general activities of the broader pyrazole class to which the subject compound belongs.

Potential for Agrochemical Research and Development

In addition to its role in pharmaceuticals, the phenylpyrazole structure is fundamental to the agrochemical industry. The well-known insecticide Fipronil is a prominent example of a phenylpyrazole derivative, highlighting the effectiveness of this chemical class in crop protection. The mode of action for many phenylpyrazole-based insecticides involves the disruption of the central nervous system in insects.

The specific structural features of this compound suggest its potential as a scaffold for the development of new agrochemicals, such as herbicides, fungicides, and insecticides. The fluorine and trifluoromethyl substituents can enhance the compound's efficacy, stability, and selectivity, which are critical parameters for modern crop protection agents. Researchers in this field actively explore novel pyrazole derivatives to address the ongoing challenges of pest resistance and the need for more environmentally benign agricultural solutions.

Q & A

Q. What are the optimal synthetic routes for preparing 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole?

The compound can be synthesized via cyclocondensation or coupling reactions. A common approach involves reacting trifluoromethyl-substituted aromatic ketones with hydrazine derivatives under reflux conditions. For example, triazenylpyrazole precursors can be treated with copper sulfate and sodium ascorbate in THF/water (1:1) at 50°C for 16 hours, followed by column chromatography purification to achieve yields of ~60–61% . Alternative methods include ultrasound-assisted synthesis, which reduces reaction time and improves regioselectivity by enhancing reagent interaction .

Q. How can structural characterization be performed for this compound?

X-ray crystallography is critical for determining bond lengths, dihedral angles, and hydrogen-bonding networks. For example, crystal structures of related fluorinated pyrazoles reveal dihedral angles of 1.8–23.7° between aromatic rings, influencing molecular packing . Spectral analysis (NMR, IR, and HRMS) should be complemented by computational methods (e.g., DFT calculations) to validate electronic properties and tautomeric forms .

Q. What are the standard protocols for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is recommended. Stability studies should be conducted under inert atmospheres (argon/nitrogen) to prevent decomposition of the trifluoromethyl group. Storage at –20°C in amber vials minimizes photodegradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) combined with machine learning can predict optimal substituent positions and reaction conditions. For instance, ICReDD’s integrated computational-experimental approach reduces trial-and-error by identifying energy barriers and transition states, enabling targeted synthesis of bioactive analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in enzyme inhibition or antimicrobial results may arise from assay conditions (e.g., pH, solvent polarity). Systematic validation should include:

  • Dose-response curves (IC50/EC50 values) across multiple cell lines or microbial strains.
  • Control experiments with structurally similar analogs to isolate substituent effects.
  • Molecular docking to correlate activity with binding affinity in target proteins (e.g., carbonic anhydrase isoforms) .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselective modification at the 3- or 5-position requires careful choice of catalysts and directing groups. For example, palladium-catalyzed C–H activation using pyrazole as a directing group enables selective arylation at the 4-position. Alternatively, microwave-assisted synthesis enhances selectivity for trifluoromethyl group retention during cross-coupling reactions .

Methodological Considerations

Q. What experimental designs improve yield in multi-step syntheses?

  • Parallel Optimization: Vary solvents (DMF, DMSO), temperatures (25–80°C), and catalysts (CuI, Pd(PPh3)4) in small-scale trials.
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation.
  • Workflow Automation: Robotic liquid handlers can screen 100+ conditions in 24 hours, accelerating parameter optimization .

Q. How are structure-activity relationships (SARs) systematically investigated?

  • Synthesize analogs with substituent variations (e.g., electron-withdrawing groups at the 3-position).
  • Test against a panel of targets (e.g., prostaglandin synthases, carbonic anhydrases) to map pharmacophore requirements.
  • Combine QSAR models with molecular dynamics simulations to predict bioactivity cliffs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.